molecular formula C17H20N2OS B5544399 5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5544399
M. Wt: 300.4 g/mol
InChI Key: OORVNPYPFYHUFR-QINSGFPZSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep chemical reactions, including condensation processes that lead to the formation of the desired thiazole core. For example, the synthesis of novel thiazolo derivatives has been demonstrated through reactions involving key intermediates like piperidine and various aldehydes or ketones. These processes typically require specific reagents, catalysts, and controlled reaction conditions to achieve high yield and purity (Suresh, Lavanya, & Rao, 2016; Shafi, Rajesh, & Senthilkumar, 2021).

Molecular Structure Analysis

Thiazole derivatives like "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" are characterized by their unique molecular structure, which includes a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The presence of the piperidine moiety, a saturated six-membered ring containing nitrogen, further contributes to the molecule's complexity and is crucial for its biological activity. Advanced techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the molecular structure and confirm the synthesis of such compounds (Rehman et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives is significantly influenced by the electron-withdrawing or electron-donating nature of substituents attached to the thiazole ring. Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the thiazole core. The ethylbenzylidene group in "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" can partake in various chemical reactions, contributing to the compound's versatility in synthetic chemistry (Kariyappa et al., 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The incorporation of different functional groups like the ethylbenzylidene and piperidinyl moieties can significantly affect these properties. For instance, the crystal structure analysis can provide insights into the molecule's conformation, intermolecular interactions, and potential for forming polymorphs, which is critical for understanding its stability and reactivity (Haroon et al., 2019).

Chemical Properties Analysis

The chemical properties of "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" are influenced by its functional groups. The thiazole ring imparts heterocyclic characteristics, including aromaticity, which affects its electron distribution and reactivity. The piperidine and ethylbenzylidene groups introduce basicity and potential for further chemical modifications, respectively. These properties are crucial for the compound's interactions with biological targets and its overall bioactivity (Jeankumar et al., 2013).

Scientific Research Applications

Antioxidant Applications

Compounds closely related to 5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their efficiency as antioxidants. These thiazolidinone derivatives were evaluated using various methods, including the study of changes in total acid number and viscosity. Quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap were calculated, supporting the experimental results. This research suggests that such derivatives can serve as effective antioxidants in certain applications (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer potentials of compounds structurally similar to the one . For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition of bacterial growth and DNA gyrase activity without being cytotoxic (Jeankumar et al., 2013).

Synthesis and Optical Properties

The synthesis and biological properties of new piperidine substituted benzothiazole derivatives highlight the broad applicability of these compounds. Such research underlines not just the synthetic pathways but also investigates the optical properties, potentially leading to applications in materials science or as markers in biological systems. Additionally, these compounds have shown good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Inhibitors of Enzymatic Activity

Research into thiazole-aminopiperidine hybrid analogues demonstrates the methodological advancements in designing and synthesizing novel Mycobacterium tuberculosis GyrB inhibitors. This indicates the compound's utility in addressing infectious diseases, particularly tuberculosis, by targeting specific bacterial enzymes vital for DNA replication and maintenance, thereby inhibiting bacterial growth (Jeankumar et al., 2013).

properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVNPYPFYHUFR-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-ethylbenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

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